
2-(Difluoromethyl)-5-fluoro-3-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-5-fluoro-3-nitropyridine is a fluorinated heterocyclic compound that has garnered significant interest in the field of organic chemistry. The presence of both fluorine and nitro groups in its structure imparts unique chemical properties, making it a valuable intermediate in various synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-5-fluoro-3-nitropyridine typically involves the introduction of the difluoromethyl group onto a pyridine ring. One common method is the difluoromethylation of a pre-functionalized pyridine derivative using difluoromethylating reagents. This process often employs metal-based catalysts to facilitate the transfer of the difluoromethyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Difluoromethyl)-5-fluoro-3-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
2-(Difluoromethyl)-5-fluoro-3-nitropyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a precursor for the development of pharmaceutical agents.
Industry: Used in the production of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)-5-fluoro-3-nitropyridine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The nitro group can participate in redox reactions, influencing the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
- 2-(Difluoromethyl)-5-nitropyridine
- 2-(Difluoromethyl)-3-nitropyridine
- 2-(Difluoromethyl)-4-nitropyridine
Comparison: Compared to its analogs, 2-(Difluoromethyl)-5-fluoro-3-nitropyridine exhibits unique properties due to the presence of both fluorine and nitro groups at specific positions on the pyridine ring. This unique arrangement can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C6H3F3N2O2 |
|---|---|
Poids moléculaire |
192.10 g/mol |
Nom IUPAC |
2-(difluoromethyl)-5-fluoro-3-nitropyridine |
InChI |
InChI=1S/C6H3F3N2O2/c7-3-1-4(11(12)13)5(6(8)9)10-2-3/h1-2,6H |
Clé InChI |
WRBJJTRYURGXDN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1[N+](=O)[O-])C(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



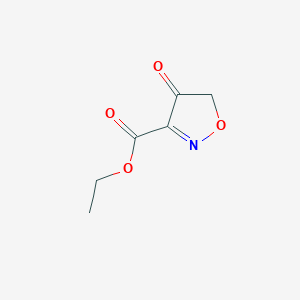

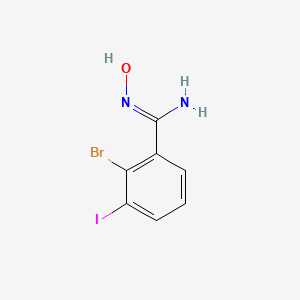

![3-Azabicyclo[3.2.1]octane-8-ethanol, 3-(phenylmethyl)-](/img/structure/B12963349.png)
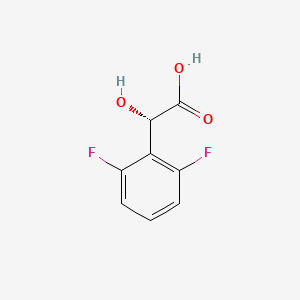

![Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione](/img/structure/B12963374.png)
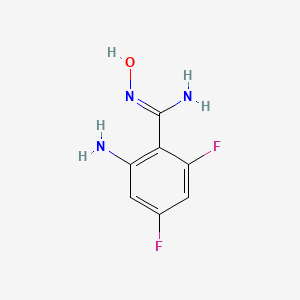
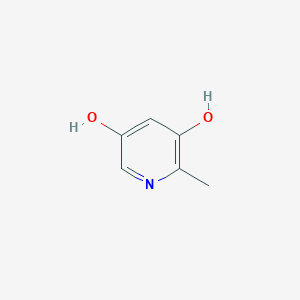

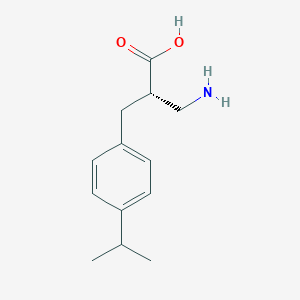
![2,5-Dibromo-7-methylbenzo[d]thiazole](/img/structure/B12963405.png)
